7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

PBR translocator protein benzodiazepine receptor

Researchers requiring a validated TSPO/PBR tool compound often face supply inconsistency and unverified biological activity. This batch-tested 4-methylpiperazinyl derivative addresses that gap. • PBR IC₅₀: 19.9 nM (rat cortex) with >50-fold selectivity over central benzodiazepine receptors. • 60% protection in PTZ-seizure model at 30 mg/kg i.p., confirming functional target engagement. • HPLC-verified ≥95% purity, suitable as a reference standard for LC-MS/MS assay development.

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
Cat. No. B6045147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=CC=NN34
InChIInChI=1S/C14H16N6O/c1-17-6-8-18(9-7-17)19-5-3-12-11(14(19)21)10-15-13-2-4-16-20(12)13/h2-5,10H,6-9H2,1H3
InChIKeyQTQNWULGNZKAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methylpiperazin-1-yl)pyrazolo-pyridopyrimidinone – Core Properties & Procurement


The compound is a tricyclic pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivative (C₁₄H₁₆N₆O, MW 284.316) originally synthesized as part of a series evaluated for benzodiazepine‑receptor (BZR) affinity and anticonvulsant activity [1]. Its 7‑position bears a 4‑methylpiperazin‑1‑yl substituent, a feature that distinguishes it from both the unsubstituted core and from analogs carrying primary amino, morpholino, or other N‑heterocyclic groups at the same position. The scaffold has been primarily explored for peripheral‑type benzodiazepine receptor (PBR/translocator protein) binding, making target engagement data the key criterion for scientific selection.

Target: peripheral benzodiazepine receptor (PBR/TSPO) binding studies
Key substituent: 4-methylpiperazine at position 7 drives target engagement
Selection basis: PBR affinity, tissue selectivity, and model-response endpoint evidence

7-(4-Methylpiperazin-1-yl)pyrazolo-pyridopyrimidinone – Structural Specificity & Generic Interchange Risk


In this chemotype, subtle changes at the 7‑position profoundly alter PBR affinity and tissue selectivity [1]. The 4‑methylpiperazinyl moiety contributes a combination of steric bulk, hydrogen‑bond acceptor capacity, and basicity that cannot be replicated by smaller amines (e.g., NH₂) or neutral oxygen‑containing rings (e.g., morpholine). Consequently, a generic “pyrazolo‑pyrido‑pyrimidinone” search cannot guarantee equivalent target engagement, and procurement decisions must be guided by direct, atom‑level ligand‑specific evidence rather than by scaffold similarity.

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7-position modification changes affinity Even minor substituent alterations (NH₂, morpholino) shift PBR binding and tissue selectivity profiles.
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Unsubstituted core is inactive The pyrazolo-pyridopyrimidinone core without a 7-substituent shows negligible target engagement.
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Morpholino analog provides weaker model response The 7-morpholino analog yields lower protection in in vivo seizure model, indicating non-interchangeability.

7-(4-Methylpiperazin-1-yl)pyrazolo-pyridopyrimidinone – Differentiation Evidence vs. Closest Analogs


PBR Affinity in Rat Cerebral Cortex

The target compound displaces [³H]‑PK 11195 from rat cerebral cortex PBR with an IC₅₀ of 19.9 nM [1]. When aligned with the parent scaffold’s SAR, introduction of the 4‑methylpiperazinyl group at position 7 is associated with enhanced affinity relative to the unsubstituted pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, which shows negligible displacement at 100 nM in the same assay system [2]. This represents a class‑level inference based on the original series, where the parent compound serves as the baseline comparator.

PBR Affinity
Class-level inference
IC₅₀ 19.9 nM (vs >100 nM for unsubstituted core)
Supports essential substituent contribution
Rat cerebral cortex, [³H]-PK 11195 displacement
PBR translocator protein benzodiazepine receptor

PBR Tissue Selectivity Profile

In rat ovary membranes, the target compound shows an IC₅₀ of 41.7 nM [1], yielding a cortex‑to‑ovary affinity ratio of ≈2.1. Known PBR ligands such as PK 11195 typically exhibit less than a 2‑fold difference between these tissues [2], whereas certain 7‑amino‑substituted analogs in the same series display inverted selectivity [3]. Therefore, the 4‑methylpiperazinyl derivative occupies a distinct selectivity niche.

Tissue Selectivity
Cross-study comparable
Cortex IC₅₀ 19.9 nM; Ovary IC₅₀ 41.7 nM; Ratio ≈2.1
Cortex-preferring selectivity context
PK 11195 ratio typically 1.1–1.4; 7-amino analogs inverted
tissue selectivity PBR translocator protein

In Vivo Anticonvulsant Efficacy

In the pentylenetetrazol (PTZ)‑induced seizure model in mice, the target compound provided 60% protection at 30 mg/kg i.p. [1]. The unsubstituted core was inactive at the same dose, and the 7‑morpholino analog achieved only 30% protection [1]. This head‑to‑head comparison within the original series underscores the critical role of the 4‑methylpiperazinyl group for in vivo efficacy.

Seizure Model Response
Direct head-to-head
60% protection at 30 mg/kg i.p. (core 0%, morpholino analog 30%)
Supports in vivo model-response endpoint context
Mouse PTZ-induced seizure model
anticonvulsant pentylenetetrazol in vivo

PBR Selectivity Over Central Receptors

The compound shows > 50‑fold selectivity for PBR over central benzodiazepine receptor (CBR), with a CBR IC₅₀ of > 1000 nM versus the PBR IC₅₀ of 19.9 nM [1]. By contrast, the 7‑(2‑hydroxyethyl)amino analog in the same series exhibits only ∼ 8‑fold selectivity [1]. This class‑level inference positions the 4‑methylpiperazinyl derivative as a more PBR‑selective tool, reducing the risk of off‑target sedative effects when used in vivo.

PBR Over CBR Selectivity
Class-level inference
Selectivity >50 (CBR IC₅₀ >1000 nM)
Supports PBR-selective probe context
7-(2-hydroxyethyl)amino analog selectivity ≈8
receptor selectivity CBR PBR

Chemical Identity & Purity Specification

The compound is unambiguously identified by its monoisotopic mass of 284.138550 Da and molecular formula C₁₄H₁₆N₆O . Reputable vendors provide batch‑specific HPLC purity certificates (typically ≥ 95%) and full NMR characterization. This analytical rigor ensures that procurement decisions are based on a well‑defined chemical entity rather than on ambiguous “pyrazolo‑pyrimidinone” mixtures, a common pitfall when sourcing from unverified suppliers.

Chemical Identity
Specification review
Monoisotopic mass 284.138550 Da; HPLC purity ≥95%
Ensures batch-specific analytical identity
Vendor analytical certificates; NMR characterization
chemical identity purity quality control

7-(4-Methylpiperazin-1-yl)pyrazolo-pyridopyrimidinone – Application Scenarios


PBR-Selective Tool for Neuroscience

With an IC₅₀ of 19.9 nM at rat cortical PBR and > 50‑fold selectivity over CBR [1], this compound serves as a clean tool to probe peripheral benzodiazepine receptor function in the CNS without confounding sedation. Its cortex‑preferring tissue profile (ratio ≈ 2.1) makes it suitable for autoradiography and ex vivo occupancy studies.

In Vivo Anticonvulsant Proof-of-Concept

The 60% protection in the PTZ‑seizure model at 30 mg/kg i.p. [2] demonstrates translation of target engagement to a functional endpoint. This supports its use as a starting point for medicinal chemistry optimization in epilepsy drug discovery programs that require PBR‑mediated anticonvulsant activity.

Analytical Reference Standard

The well‑defined monoisotopic mass (284.138550 Da) and availability of HPLC‑verified batches (≥ 95% purity) make the compound suitable as a certified reference standard for LC‑MS/MS assay development, particularly for quantifying PBR ligands in biological matrices.

TSPO Chemical Probe

Given its nanomolar affinity for TSPO/PBR in both cortex and ovary tissue [3], the compound can be employed in competitive binding assays to characterize TSPO ligand interactions, as well as in fluorescence polarization assays after appropriate derivatization, enabling high‑throughput screening of novel TSPO modulators.

Application
Selection Property
Validation Focus
Neuroscience PBR probe studies
Target engagement profile
PBR binding and tissue selectivity assays
In vivo seizure model endpoint studies
Model-response endpoint context
PTZ-seizure protection endpoint validation
LC-MS/MS analytical reference standard
Certified identity and purity
Batch-specific analytical characterization
TSPO competitive binding screening
TSPO affinity profile
Competitive binding assay validation
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